molecular formula C16H19N B1385317 N-Benzyl-2-(2-methylphenyl)-1-ethanamine CAS No. 774482-57-4

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Cat. No. B1385317
CAS RN: 774482-57-4
M. Wt: 225.33 g/mol
InChI Key: NJVZFDFLJDKUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2-methylphenyl)-1-ethanamine, also known as N-benzyl-2-methylphenethylamine, is an organic compound belonging to the class of amines. It is a white, crystalline solid with a faint odor and is soluble in water. Its molecular formula is C13H17N and its molar mass is 187.27 g/mol. N-Benzyl-2-(2-methylphenyl)-1-ethanamine is a versatile compound that has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Analytical Characterization in Drug Testing

  • Analytical Characterization of Hallucinogenic Derivatives : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been identified in hallucinogenic substances. Extensive analytical methods including gas chromatography, liquid chromatography-mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance have been used to unequivocally identify the active components of these substances. These analytical techniques are crucial for determining the exact masses, chemical formulas, and structural elucidation of these compounds (Zuba & Sekuła, 2013).

  • Identification and Quantification in Severe Intoxication Cases : High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed and utilized to detect and quantify the presence of N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives in serum and urine in cases of severe intoxication. This method serves as a crucial tool in clinical toxicology to measure these compounds in biological samples (Poklis et al., 2014).

Forensic Analysis and Substance Detection

  • Forensic Analysis of NBOMe and Analogues : Gas chromatography-mass spectrometry analysis of derivatized NBOMe compounds, including those similar to N-Benzyl-2-(2-methylphenyl)-1-ethanamine, provides a valuable tool for routine forensic analysis. The derivatization process allows for the determination of molecular masses and observation of characteristic fragmentation patterns, aiding in the identification of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

Ligand Design and Supramolecular Interactions

  • Design of Heteroscorpionates Ligands : N-Benzyl-2-(2-methylphenyl)-1-ethanamine derivatives have been used in the successful design and synthesis of new bis(pyrazolyl)ethanamine ligands. These ligands coordinate to metal centers and form complexes that organize into noncovalent networks in solid states, driven by N-H...pi, C-H...pi interactions, and hydrogen bonds. These are crucial for studying supramolecular interactions in chemistry and material sciences (Reger et al., 2006).

Development of Antifungal Agents

  • Synthesis of Antifungal Compounds : Chiral benzyl amine derivatives of N-Benzyl-2-(2-methylphenyl)-1-ethanamine have been synthesized and characterized for their in vitro antifungal activity. These derivatives exhibit promising activity against human pathogens such as Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. The activity of these compounds sheds light on potential new antifungal treatments and the importance of chemical structure in therapeutic effectiveness (Thvedt et al., 2013).

properties

IUPAC Name

N-benzyl-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZFDFLJDKUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.